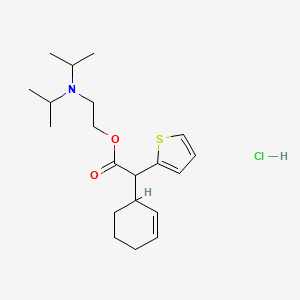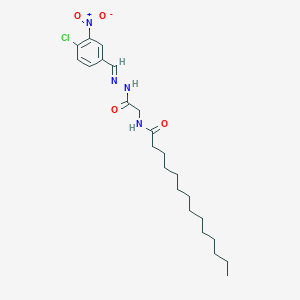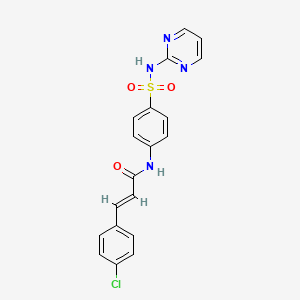
3-(4-Chlorophenyl)-N-(4-((2-pyrimidinylamino)sulfonyl)phenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-N-(4-((2-pyrimidinylamino)sulfonyl)phenyl)acrylamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a chlorophenyl group, a pyrimidinylamino group, and a sulfonylphenyl group, making it a valuable molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-N-(4-((2-pyrimidinylamino)sulfonyl)phenyl)acrylamide typically involves multiple steps:
Formation of the Acrylamide Backbone: The initial step involves the preparation of the acrylamide backbone through a reaction between an appropriate acrylamide precursor and 4-chlorophenylamine under controlled conditions.
Introduction of the Pyrimidinylamino Group: The pyrimidinylamino group is introduced via a nucleophilic substitution reaction, where the pyrimidine derivative reacts with the intermediate compound.
Sulfonylation: The final step involves the sulfonylation of the intermediate product using a sulfonyl chloride derivative to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Purification: The crude product is purified using techniques like recrystallization, chromatography, or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-N-(4-((2-pyrimidinylamino)sulfonyl)phenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Chlorophenyl)-N-(4-((2-pyrimidinylamino)sulfonyl)phenyl)acrylamide is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Researchers investigate its effects on cellular pathways, its potential as a drug candidate, and its interactions with biological macromolecules.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatile reactivity and functional groups make it valuable for creating products with specific properties and applications.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-N-(4-((2-pyrimidinylamino)sulfonyl)phenyl)acrylamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-N-(4-((2-pyrimidinylamino)sulfonyl)phenyl)propionamide
- 3-(4-Chlorophenyl)-N-(4-((2-pyrimidinylamino)sulfonyl)phenyl)butyramide
- 3-(4-Chlorophenyl)-N-(4-((2-pyrimidinylamino)sulfonyl)phenyl)pentanamide
Uniqueness
Compared to similar compounds, 3-(4-Chlorophenyl)-N-(4-((2-pyrimidinylamino)sulfonyl)phenyl)acrylamide stands out due to its specific acrylamide backbone, which imparts unique reactivity and binding properties. This structural feature allows for distinct interactions with biological targets and chemical reagents, making it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C19H15ClN4O3S |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C19H15ClN4O3S/c20-15-5-2-14(3-6-15)4-11-18(25)23-16-7-9-17(10-8-16)28(26,27)24-19-21-12-1-13-22-19/h1-13H,(H,23,25)(H,21,22,24)/b11-4+ |
InChI Key |
RRHHHKDCFKAYHL-NYYWCZLTSA-N |
Isomeric SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



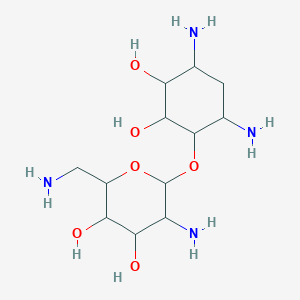
![2-(4-Bromophenyl)-9-chloro-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998152.png)
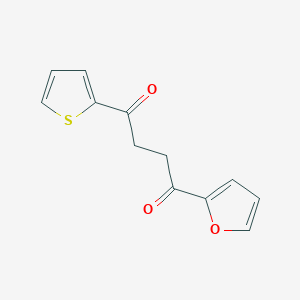
![4-[(4-Aminophenyl)sulfonyl]-n-propylaniline](/img/structure/B11998163.png)


![N''-[(E)-(2-hydroxyphenyl)methylidene]-N'''-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide](/img/structure/B11998179.png)
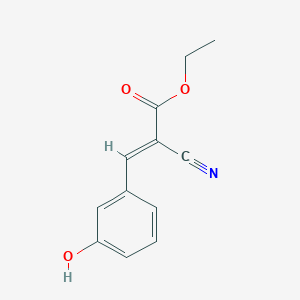

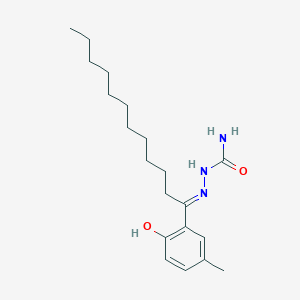
![[(E)-1,2-dimethoxy-2-phenylethenyl]benzene](/img/structure/B11998201.png)
